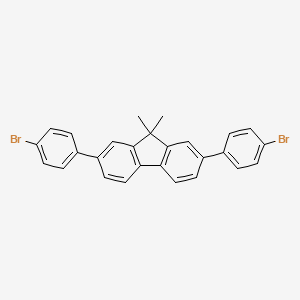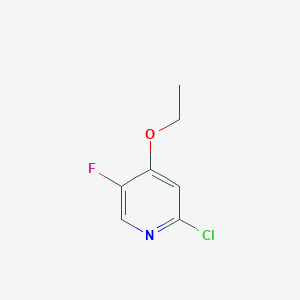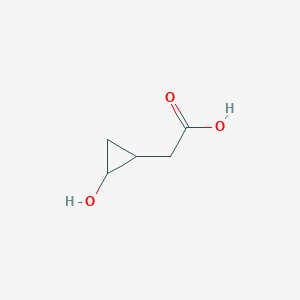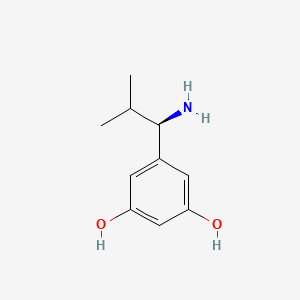
(R)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1-amino-2-methylpropyl group and two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.
Substitution Reaction: The 1-amino-2-methylpropyl group is introduced through a substitution reaction, often using a suitable alkylating agent under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(1-Amino-2-methylpropyl)benzene-1,4-diol: A structural isomer with hydroxyl groups at different positions.
5-(1-Amino-2-methylpropyl)benzene-1,2-diol: Another isomer with distinct chemical and biological properties.
Uniqueness
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its isomers and enantiomers.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-[(1R)-1-amino-2-methylpropyl]benzene-1,3-diol |
InChI |
InChI=1S/C10H15NO2/c1-6(2)10(11)7-3-8(12)5-9(13)4-7/h3-6,10,12-13H,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
HMSCTQIOKABPBF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)O)O)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


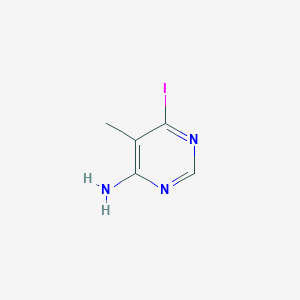
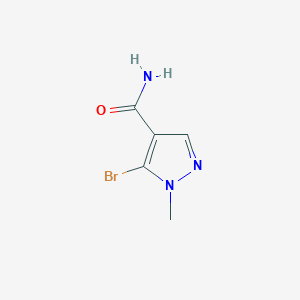
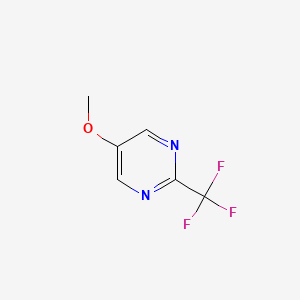
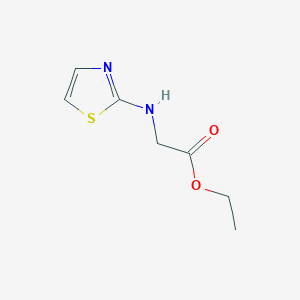
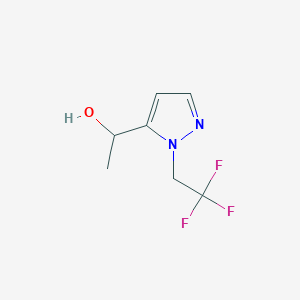
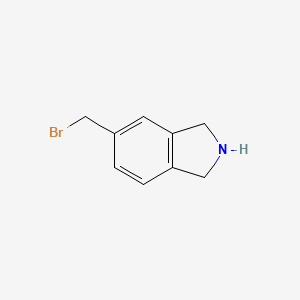
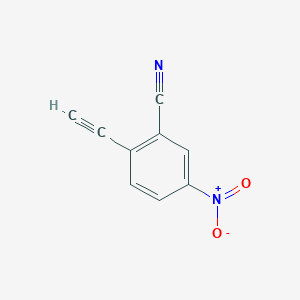
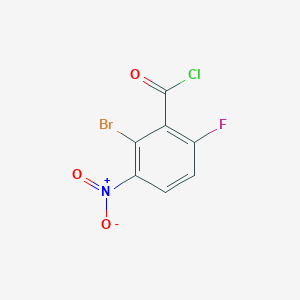
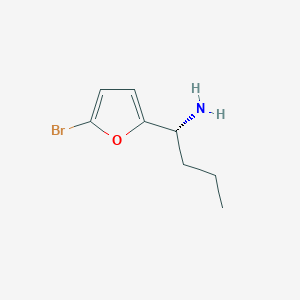
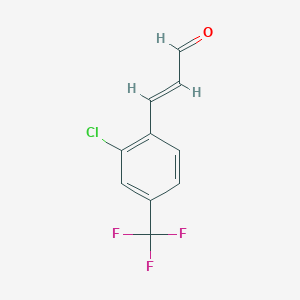
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
